3-Chloro-2,4,5-trifluorobenzyl alcohol
Overview
Description
3-Chloro-2,4,5-trifluorobenzyl alcohol is an organic compound with the molecular formula C7H4ClF3O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,4,5-trifluorobenzyl alcohol can be synthesized through several methods. One common method involves the fluorination of benzyl alcohol using fluorinating agents such as boron trifluoride (BF3) and a catalyst like triethylamine. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,5-trifluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-Chloro-2,4,5-trifluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Chloro-2,4,5-trifluorobenzyl alcohol exerts its effects involves interactions with specific molecular targets. For example, in nucleophilic substitution reactions, the compound undergoes a two-step process where the leaving group (chlorine) is replaced by a nucleophile. This process involves the formation of a carbocation intermediate, which is then attacked by the nucleophile .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzyl alcohol: Similar in structure but with only one fluorine atom.
2,4,5-Trifluorobenzyl alcohol: Lacks the chlorine atom present in 3-Chloro-2,4,5-trifluorobenzyl alcohol.
3,4,5-Trifluorobenzyl alcohol: Another fluorinated benzyl alcohol derivative.
Uniqueness
This compound is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
(3-chloro-2,4,5-trifluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1,12H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUFDLHAHPQKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278506 | |
Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101513-79-5 | |
Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101513-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4,5-trifluorobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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